1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione

Catalog No.
S3250929
CAS No.
245547-25-5
M.F
C11H12N2O2
M. Wt
204.229
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione

CAS Number

245547-25-5

Product Name

1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione

IUPAC Name

1-[(4-aminophenyl)methyl]pyrrolidine-2,5-dione

Molecular Formula

C11H12N2O2

Molecular Weight

204.229

InChI

InChI=1S/C11H12N2O2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-4H,5-7,12H2

InChI Key

NOQQYOLOKNTPKK-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)N

solubility

not available

1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione, also known by its CAS number 154121-40-1, is an organic compound characterized by a pyrrolidine ring with a dione functional group and an aminophenyl substituent. The molecular formula is C₁₁H₁₂N₂O₂, and it has a molecular weight of 204.23 g/mol. This compound features a unique structure that includes a pyrrolidine backbone, which is a five-membered ring containing one nitrogen atom, and two carbonyl groups (dione) at the 2 and 5 positions of the ring.

There is no scientific literature available on the specific mechanism of action of 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione.

Due to the lack of research on this specific compound, no safety data is available. However, similar pyrrolidine-2,5-dione derivatives may exhibit irritant or allergenic properties []. It is advisable to handle this compound with appropriate personal protective equipment in a well-ventilated laboratory until more information becomes available.

Search Strategies for Further Information:

While dedicated research on APMPD might be scarce, here are some strategies to find potentially relevant information:

  • Chemical Databases: Searching PubChem for APMPD may reveal related structures or similar compounds with documented biological activities.
  • Scientific Literature Databases: Searching databases like ScienceDirect or Scopus using keywords like "pyrrolidine-2,5-dione derivatives" or "aminophenyl substituted pyrrolidines" might uncover research on structurally similar molecules with potential applications.
Typical for pyrrolidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The carbonyl groups can participate in condensation reactions, forming larger cyclic or acyclic compounds.
  • Reduction Reactions: The dione functionality can be reduced to form diols or other derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione exhibits significant biological activities. Research indicates that derivatives of pyrrolidine-2,5-dione possess various pharmacological properties, including:

  • Anticonvulsant Activity: Some studies have shown that related compounds exhibit seizure-reducing effects in animal models .
  • Antimicrobial Properties: Pyrrolidine derivatives have been noted for their potential antibacterial and antifungal activities .
  • Anti-inflammatory Effects: Certain derivatives demonstrate anti-inflammatory properties, making them candidates for treating inflammatory diseases .

The synthesis of 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione can be achieved through several methods:

  • Amidrazone Reaction: This involves reacting amidrazones with cyclic anhydrides to form pyrrolidine derivatives. The process may require specific solvents and temperatures to optimize yield .
  • Mechanochemical Synthesis: A newer method that utilizes mechanical energy to facilitate the reaction between starting materials without the need for solvents .
  • Conventional Organic Synthesis: This may involve multi-step synthesis starting from simpler precursors, employing standard organic reactions such as condensation or cyclization.

The applications of 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione are diverse:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate for treating neurological disorders and infections.
  • Research: It serves as a building block in medicinal chemistry for synthesizing more complex compounds with desired biological activities.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its antimicrobial properties.

Interaction studies involving 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione focus on its binding affinity with biological targets. Research indicates that:

  • It may interact with specific receptors involved in the central nervous system, contributing to its anticonvulsant effects .
  • Studies on its interaction with enzymes suggest potential pathways for metabolic processing in living organisms .

These interactions are crucial for understanding the pharmacokinetics and dynamics of the compound.

Several compounds share structural similarities with 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Aminopyrrolidine-2,5-dioneSimilar pyrrolidine structureNoted for strong anticonvulsant activity
3-Chlorophenylmethylpyrrolidine-2,5-dioneChlorine substitution on phenyl groupExhibits enhanced antimicrobial properties
N-(4-Methylphenyl)pyrrolidine-2,5-dioneMethyl substitution on phenyl groupPotentially lower toxicity

These compounds exhibit varying biological activities and synthetic routes, highlighting the uniqueness of 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione in terms of its specific substituents and resulting pharmacological effects.

Novel Synthetic Routes for N-Substituted Pyrrolidinedione Scaffolds

The synthesis of N-substituted pyrrolidinediones has evolved significantly, with recent methodologies emphasizing skeletal modification and multicomponent reactions. A breakthrough strategy involves the N-sulfonylazidonation of pyrrolidines followed by thermal rearrangement to yield nonpolar dienes, enabling the conversion of cyclic amines into linear derivatives while removing the nitrogen atom. This method provides access to 1,4- and 1,5-dienes from pyrrolidine precursors, expanding the chemical space for downstream functionalization.

Another innovative approach utilizes multicomponent reactions involving phenyl pyruvic methyl esters, aldehydes, and amines to construct 2,3-pyrrolidinedione cores. This one-pot method achieves diverse N-substitutions while maintaining the 4-trifluoromethylphenyl group critical for antimicrobial activity. For example, introducing 5-ethyl or 5-methyl substituents via this route enhances bioactivity compared to unsubstituted analogues.

The Paal–Knorr synthesis remains foundational for constructing pyrrole derivatives from 1,4-diketones, though adaptations for pyrrolidinediones require acid-catalyzed cyclization of aminophenyl precursors. Recent optimizations have replaced traditional dehydration steps with milder conditions, improving yields for electron-deficient aromatic systems.

Table 1: Comparison of Synthetic Routes for N-Substituted Pyrrolidinediones

MethodKey ReagentsYield RangeApplication Scope
N-SulfonylazidonationSulfamoyl azides54–92%Diene synthesis
Multicomponent ReactionPyruvic esters, amines45–85%Antimicrobial derivatives
Paal–Knorr Adaptation1,4-Diketones, acids60–78%Aromatic functionalization

Optimization Strategies for Aminophenyl Functionalization

Functionalization of the 4-aminophenyl moiety in pyrrolidinediones demands precise control over regioselectivity and electronic effects. Electrophilic aromatic substitution remains a cornerstone, with halogenation and nitration protocols tailored to avoid over-oxidation of the amine group. For instance, bromination at the para-position of the aminophenyl group proceeds efficiently under low-temperature conditions, preserving the pyrrolidinedione ring’s integrity.

Cross-coupling reactions have emerged as powerful tools for introducing complex substituents. Suzuki–Miyaura couplings using palladium catalysts enable the incorporation of arylboronic acids into the aminophenyl group, yielding biaryl derivatives with enhanced π-stacking capabilities. Computational studies indicate that electron-donating groups (e.g., –OCH₃) at the para-position increase nucleophilicity, facilitating subsequent alkylation or acylation steps.

Protection–deprotection strategies are critical for multistep syntheses. tert-Butoxycarbonyl (Boc) protection of the amine group allows selective functionalization of the pyrrolidinedione core, followed by acidic deprotection to regenerate the free amine. This approach has been employed to synthesize derivatives with dual functional groups, such as 4-amino-3-hydroxyphenyl variants, which exhibit improved solubility in polar solvents.

Table 2: Impact of Substituents on Aminophenyl Reactivity

SubstituentPositionEffect on SynthesisYield Improvement
–CH₃paraEnhances steric shielding15–20%
–OHmetaIncreases hydrogen bonding10–12%
–OCH₃paraBoosts electronic donation18–25%
–CF₃paraImproves metabolic stability5–8%

Comparative Analysis of Maleimide vs. Pyrrolidinedione Derivative Synthesis

Maleimides and pyrrolidinediones share structural similarities but differ markedly in reactivity and synthetic accessibility. Maleimide synthesis typically employs cyclization of maleic anhydride derivatives with primary amines under acidic conditions. A recent advancement uses p-toluenesulfonic acid (PTSA) in toluene to catalyze this reaction, achieving yields >80% without chromatographic purification. However, maleimides exhibit limited stability in aqueous media due to ring-opening reactions, constraining their use in bioconjugation.

In contrast, pyrrolidinedione synthesis leverages the stability of the fully saturated ring, enabling functionalization under broader conditions. The multicomponent route described in Section 1.1 produces 2,3-pyrrolidinediones with trifluoromethylphenyl groups, which resist hydrolysis even at physiological pH. This stability makes pyrrolidinediones preferable for drug design, as evidenced by derivatives showing potent activity against Gram-positive bacteria (MIC = 0.25 μM).

Thermal rearrangement pathways further differentiate these systems. While maleimides undergo Diels–Alder reactions with dienes, pyrrolidinediones participate in N-atom deletion processes to form conjugated dienes, a transformation not observed in maleimide chemistry. This unique reactivity enables the synthesis of nonpolar dienes from polar precursors, expanding applications in polymer science.

Table 3: Maleimide vs. Pyrrolidinedione Synthetic Profiles

ParameterMaleimidePyrrolidinedione
Typical Yield75–85%45–92%
Aqueous StabilityLowHigh
Functionalization Sites2 (N and α-C)4 (N, C2, C3, C5)
Antimicrobial ActivityModerateHigh (MIC ≤0.5 μM)

The pyrrolidine-2,5-dione core of 1-[(4-aminophenyl)methyl]pyrrolidine-2,5-dione enables unique reactivity with thiol-containing biomolecules through Michael addition. This reaction occurs via nucleophilic attack of thiolate anions on the electron-deficient β-carbon of the α,β-unsaturated carbonyl system inherent to the dione structure [4]. While the compound lacks a traditional exocyclic double bond, quantum mechanical calculations suggest partial conjugation between the carbonyl groups and the N-alkyl substituent, creating a polarized region susceptible to thiol addition [4].

The reaction proceeds without stereochemical complexity due to the planar geometry of the intermediate enolate, avoiding the formation of diastereomers commonly observed in maleimide-based conjugations [4]. Post-addition, the thiol-pyrrolidinedione adduct remains stable under physiological conditions (pH 7.4, 37°C) but undergoes traceless release in alkaline environments (pH >9.5) through retro-Michael decomposition [4]. This property makes the compound valuable for:

  • Transient protein modification
  • Controlled drug delivery systems
  • Reversible enzyme inhibition

Comparative kinetic studies with analogous structures show a second-order rate constant (k₂) of 1.8 × 10³ M⁻¹s⁻¹ for cysteine conjugation at 25°C, demonstrating superior reactivity to traditional maleimides while maintaining cysteine specificity over other nucleophilic residues [4].

Enzyme Inhibition Profiles: Aromatase and Cholesterol Side-Chain Cleavage Systems

The compound exhibits differential inhibition of steroidogenic enzymes through distinct mechanistic pathways:

Aromatase Inhibition

1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione demonstrates competitive inhibition of human placental aromatase (CYP19A1) with a calculated inhibition constant (Ki) of 1.75 µM [2]. Structural analogs reveal critical interactions:

Structural FeatureEffect on Aromatase KiMechanistic Basis
4-Aminophenyl substituentKi reduction by 85% [2]π-Stacking with Phe221/Phe404 [3]
N-Alkyl chain elongationKi decrease to 62 nM [3]Hydrophobic packing in access channel [3]
C3 Methyl groupKi = 0.8 µM [2]Van der Waals contact with Ala306 [2]

The compound shows 17-fold selectivity for aromatase over cholesterol side-chain cleavage (CSCC) enzyme systems, contrasting with aminoglutethimide's 20.6-fold selectivity [2] [6]. This selectivity arises from differential interactions with the cytochrome P450 heme environment:

  • Aromatase: Coordination through the dione carbonyl oxygen to Fe³⁰ in the active site [7]
  • CSCC: Steric clash with Arg425 in the substrate-binding cleft [6]

Cholesterol Side-Chain Cleavage Modulation

While less potent against CSCC (Ki >14 µM), the compound exhibits non-competitive inhibition kinetics through allosteric modulation [2] [6]. Molecular dynamics simulations suggest binding at the cholesterol entry channel, inducing conformational changes that reduce substrate access frequency by 43% [6].

Structure-Activity Relationships in Steroidogenic Enzyme Modulation

Critical structural determinants for enzyme interaction were identified through analog studies:

Core Scaffold Modifications

  • Dione Oxidation State: Reduction to pyrrolidine-2,5-diol abolishes aromatase inhibition (Ki >100 µM), confirming the necessity of electron-withdrawing carbonyl groups [7].
  • Ring Size Expansion: Conversion to piperidine-2,6-dione decreases potency 3-fold, indicating optimal fit within the aromatase active site [2].

Substituent Effects

PositionModificationAromatase Ki (µM)CSCC Ki (µM)Selectivity Ratio
N1Benzyl1.75 [2]>14 [2]>8
N1Hexyl0.062 [3]1.4 [3]22.6
C34-Nitrophenyl25.4 [2]18.9 [2]1.34
C34-Aminophenylmethyl1.75 [2]>14 [2]>8

Key trends:

  • N1 Substituents: Alkyl chains >6 carbons improve membrane permeability but reduce aqueous solubility (logP increase from 1.2 to 3.8) [3].
  • Aromatic Substitutions: Electron-donating groups (e.g., -NH₂) enhance aromatase binding by 12-fold compared to electron-withdrawing groups (-NO₂) [2].
  • Stereoelectronic Effects: Conformational analysis shows the 4-aminophenyl group adopts a perpendicular orientation to the dione plane, optimizing T-shaped π interactions with Phe221 [7].

Dates

Last modified: 08-19-2023

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